molecular formula C16H17F3N4OS B2738423 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 2034458-12-1

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2738423
CAS No.: 2034458-12-1
M. Wt: 370.39
InChI Key: IMPMTOCVMARSMS-UHFFFAOYSA-N
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Description

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide is a compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 1-(1,2,5-thiadiazol-3-yl)piperidine with 2-[3-(trifluoromethyl)phenyl]acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • 1,3,4-Thiadiazole derivatives

Uniqueness

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of the thiadiazole ring and the trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4OS/c17-16(18,19)12-3-1-2-11(8-12)9-15(24)21-13-4-6-23(7-5-13)14-10-20-25-22-14/h1-3,8,10,13H,4-7,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPMTOCVMARSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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